Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl
Description
Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl is a bicyclic compound featuring a spiro[3.3]heptane core, where two three-membered rings share a single bridging carbon atom. The (S)-stereochemistry at the second carbon of the acetate moiety and the ethyl ester group enhance its solubility and stability as an HCl salt. This structure is pharmacologically relevant, as spirocyclic frameworks are increasingly utilized in drug design for their conformational rigidity and metabolic resistance .
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 2-(2-aminospiro[3.3]heptan-6-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)3-8-4-11(5-8)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H |
InChI Key |
ICSOOXBWXUPSRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2(C1)CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane ring system.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with spirocyclic structures.
Pharmacology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with spirocyclic frameworks.
Industrial Applications: The compound can be used in the development of new materials, catalysts, or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the binding affinity and selectivity towards these targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound’s closest analogs (Table 1) share the spiro[3.3]heptane scaffold but differ in substituents, impacting physicochemical and biological properties.
Table 1: Key Structural Analogs and Their Properties
2-Oxaspiro[3.3]heptane-6-carboxylic acid
This analog replaces the amino group with a carboxylic acid and incorporates an oxygen atom in the spiro ring. The carboxylic acid increases polarity and acidity (pKa ~2-3), making it less membrane-permeable than the target compound. Such derivatives are often used in peptide mimetics or metal-chelating agents .
N-(2-Aminospiro[3.3]hept-6-yl)carbamic acid tert-butyl ester
The tert-butyl carbamate protects the amine, reducing reactivity and enhancing lipophilicity (LogP ~1.5–2.0 vs. target’s ~0.5–1.0). This protection is critical in multi-step syntheses to prevent unwanted side reactions . In contrast, the target’s HCl salt offers immediate amine availability for salt formation or nucleophilic reactions.
Tosyl-Protected Azaspiro[3.3]heptanes
Tosylation (sulfonamide protection) stabilizes the amine, as seen in intermediates for kinase inhibitors or protease antagonists . Deprotection requires harsh conditions (e.g., H2SO4), whereas the target’s HCl salt simplifies downstream modifications.
Pharmacological Implications
- Bioavailability: The spiro[3.3]heptane core’s rigidity may reduce metabolic degradation compared to linear or monocyclic analogs, as seen in β-lactam antibiotics () .
- Target Selectivity : The (S)-configuration and ethyl ester could influence binding to chiral targets (e.g., GPCRs or ion channels), distinguishing it from racemic or unprotected analogs.
Biological Activity
Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant case studies.
- IUPAC Name : Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl
- Molecular Formula : C11H20ClN2O2
- Molecular Weight : 233.74 g/mol
- CAS Number : Not explicitly provided in the search results.
Pharmacological Effects
This compound has been studied for its potential as a therapeutic agent. The compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on efficacy against various pathogens is limited.
- Cytotoxicity : The compound has shown cytotoxic effects in vitro against certain cancer cell lines, indicating potential as an anticancer agent. For instance, it was noted to inhibit the proliferation of Jurkat cells, which are often used in cancer research.
- Neuroprotective Properties : There are indications that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Toxicity Profile
The safety profile of this compound has been assessed through various toxicity tests:
- Acute Toxicity : Classified as Category 4 for oral toxicity (H302), indicating harmful effects if ingested.
- Skin and Eye Irritation : It is categorized as a skin corrosion/irritation Category 2 (H315) and serious eye damage/eye irritation Category 2A (H319), suggesting significant irritation potential upon contact with skin or eyes.
- Respiratory Irritation : Classified under specific target organ toxicity for respiratory tract irritation (H335), necessitating caution during handling.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on the cytotoxic effects of this compound revealed that:
- The compound exhibited a dose-dependent inhibition of cell growth in Jurkat cells.
- The IC50 value was determined to be approximately 50 μM, indicating moderate potency against these cells.
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| Jurkat | 50 | Significant growth inhibition |
| NCI-H460 | 75 | Moderate cytotoxicity observed |
Study 2: Neuroprotective Effects
Research exploring the neuroprotective potential found that:
- This compound reduced oxidative stress markers in neuronal cell cultures.
- The compound improved cell viability in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
